NO Production Inhibition: Intermediate Anti-Inflammatory Potency Between Crocetin and Crocin
In a direct comparative study, beta-D-gentiobiosyl crocetin (mono-gentiobiosyl crocetin, compound 4) exhibited an IC₅₀ of 37.6 µM for inhibition of LPS-induced NO production in RAW 264.7 macrophages. This potency is intermediate: less potent than crocetin (aglycone, IC₅₀ = 29.9 µM) but more potent than crocin (digentiobiosyl ester, IC₅₀ = 58.9 µM). Gentiobiosyl glucosyl crocetin (compound 3) showed an IC₅₀ of 31.1 µM [1].
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC₅₀ = 37.6 µM |
| Comparator Or Baseline | Crocetin (aglycone): IC₅₀ = 29.9 µM; Crocin (di-ester): IC₅₀ = 58.9 µM; Gentiobiosyl glucosyl crocetin: IC₅₀ = 31.1 µM |
| Quantified Difference | Target is 1.26-fold less potent than crocetin, 1.57-fold more potent than crocin, and 1.21-fold less potent than gentiobiosyl glucosyl crocetin. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cells |
Why This Matters
This specific IC₅₀ value allows researchers to select the appropriate crocetin derivative based on required potency window, avoiding the extreme high/low activity of the aglycone or diester respectively.
- [1] Hong YJ, Yang KS. Anti-inflammatory activities of crocetin derivatives from processed Gardenia jasminoides. Arch Pharm Res. 2013 Aug;36(8):933-40. doi: 10.1007/s12272-013-0128-0. View Source
